molecular formula C14H11ClFN3 B4997147 N-(4-fluorophenyl)-4-quinazolinamine hydrochloride

N-(4-fluorophenyl)-4-quinazolinamine hydrochloride

Cat. No. B4997147
M. Wt: 275.71 g/mol
InChI Key: KUKDIYPUDSZUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-quinazolinamine hydrochloride, also known as Gefitinib, is a small molecule drug that is used for the treatment of non-small cell lung cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs) and works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

N-(4-fluorophenyl)-4-quinazolinamine hydrochloride works by inhibiting the activity of the EGFR tyrosine kinase. EGFR is a protein that is overexpressed in many types of cancer, and its activity is required for cancer cell growth and survival. By inhibiting the activity of EGFR, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of the EGFR tyrosine kinase, which can lead to the inhibition of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways. This can result in the inhibition of cancer cell growth and proliferation. In addition, this compound can also induce apoptosis in cancer cells, which can lead to their death.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, it may not be effective in all types of cancer, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-quinazolinamine hydrochloride. One direction is the development of new and more effective TKIs that can overcome resistance to this compound. Another direction is the study of the combination of this compound with other drugs or treatments to enhance its efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can help to optimize its dosing and administration in clinical settings.
Conclusion
This compound is a small molecule drug that is used for the treatment of non-small cell lung cancer. It works by inhibiting the activity of the EGFR tyrosine kinase, which can lead to the inhibition of cancer cell growth and proliferation. It has several advantages for lab experiments, but also has limitations to its use. There are several future directions for the study of this compound, which can help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-quinazolinamine hydrochloride involves several steps. The first step is the reaction of 4-chloroaniline with 4-fluorobenzonitrile in the presence of a base to form 4-(4-fluorophenyl)quinazoline. The second step involves the reduction of the nitro group in 4-(4-fluorophenyl)quinazoline using a reducing agent such as iron powder to form N-(4-fluorophenyl)-4-quinazolinamine. The final step involves the conversion of N-(4-fluorophenyl)-4-quinazolinamine to its hydrochloride salt by reacting it with hydrochloric acid.

Scientific Research Applications

N-(4-fluorophenyl)-4-quinazolinamine hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of non-small cell lung cancer, especially in patients with EGFR mutations. In addition, it has also been studied for its potential use in the treatment of other types of cancer such as breast cancer, pancreatic cancer, and head and neck cancer.

properties

IUPAC Name

N-(4-fluorophenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3.ClH/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDIYPUDSZUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.